molecular formula C9H20O2 B14295305 (2S)-2-(Hexyloxy)-1-propanol CAS No. 116422-40-3

(2S)-2-(Hexyloxy)-1-propanol

Cat. No.: B14295305
CAS No.: 116422-40-3
M. Wt: 160.25 g/mol
InChI Key: IRZHCXWAHUFSFW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Hexyloxy)-1-propanol is an organic compound with the molecular formula C9H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hexyl group attached to the oxygen atom of a propanol backbone. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Hexyloxy)-1-propanol typically involves the reaction of (S)-propylene oxide with hexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

(S)-Propylene oxide+HexanolCatalystThis compound\text{(S)-Propylene oxide} + \text{Hexanol} \xrightarrow{\text{Catalyst}} \text{this compound} (S)-Propylene oxide+HexanolCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Hexyloxy)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is (2S)-2-(Hexyloxy)propanal.

    Reduction: The major product is (2S)-2-(Hexyloxy)propane.

    Substitution: The major products depend on the substituent introduced, such as (2S)-2-(Hexyloxy)-1-chloropropane.

Scientific Research Applications

(2S)-2-(Hexyloxy)-1-propanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-(Hexyloxy)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The hexyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions play a crucial role in the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Hexyloxy)-1-propanol: The enantiomer of (2S)-2-(Hexyloxy)-1-propanol with a different spatial arrangement of atoms.

    2-(Hexyloxy)ethanol: A similar compound with a shorter carbon chain.

    2-(Hexyloxy)propanol: A compound with a similar structure but without the chiral center.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals.

Properties

CAS No.

116422-40-3

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

(2S)-2-hexoxypropan-1-ol

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

IRZHCXWAHUFSFW-VIFPVBQESA-N

Isomeric SMILES

CCCCCCO[C@@H](C)CO

Canonical SMILES

CCCCCCOC(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.